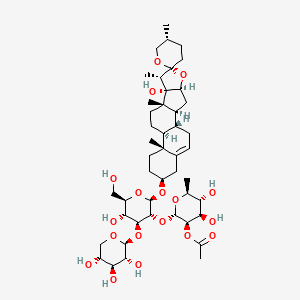

Ophiopojaponin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H72O18 |

|---|---|

Molecular Weight |

913.1 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1 |

InChI Key |

LERALCVLYDPIAD-VSGHBKQDSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Steroidal Saponins from Ophiopogon japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogon japonicus, commonly known as Mondo grass or Mai Men Dong in Traditional Chinese Medicine, is a perennial herb valued for its therapeutic properties, including cardiovascular protection, anti-inflammatory, and anti-cancer effects.[1] The medicinal benefits of this plant are largely attributed to its rich composition of bioactive secondary metabolites, particularly steroidal saponins. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a representative steroidal saponin from Ophiopogon japonicus, referred to herein as Ophiopojaponin.

While a variety of steroidal saponins with the "ophiopogonin" prefix have been isolated and characterized, the specific designation "Ophiopojaponin A" is not consistently found in recent, readily accessible scientific literature. It is plausible that this name was used in earlier publications or is a less common synonym for a more widely recognized compound. This guide will therefore focus on the general methodologies and a representative example of a well-characterized ophiopogonin, providing a comprehensive framework for the extraction and study of this class of molecules.

Discovery and Isolation of Ophiopojaponins

The tuberous roots of Ophiopogon japonicus are the primary source of its characteristic steroidal saponins. The general workflow for the discovery and isolation of a novel ophiopojaponin involves a multi-step process beginning with extraction from the plant material, followed by fractionation and purification using various chromatographic techniques.

Experimental Protocol: Extraction and Isolation

This protocol is a composite of methodologies reported for the isolation of various steroidal saponins from Ophiopogon japonicus.

-

Preparation of Plant Material :

-

Air-dried and powdered tuberous roots of Ophiopogon japonicus (typically 1-5 kg) are used as the starting material.

-

-

Extraction :

-

The powdered plant material is extracted exhaustively with 70-95% ethanol or methanol at room temperature or under reflux (e.g., 3 times, 2 hours each).

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The steroidal saponins are typically enriched in the n-butanol fraction.

-

-

Column Chromatography :

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) or silica gel.

-

Elution is performed with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) or chloroform-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification :

-

Fractions rich in saponins are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

This iterative process allows for the isolation of individual saponin compounds in high purity.

-

Experimental Workflow for Ophiopojaponin Isolation

Structural Elucidation

The determination of the chemical structure of an isolated ophiopojaponin relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Structural Characterization

-

Mass Spectrometry (MS) :

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : 1H and 13C NMR spectra provide information on the number and types of protons and carbons in the molecule.

-

2D NMR :

-

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) helps to determine the relative stereochemistry of the molecule.

-

-

-

Acid Hydrolysis :

-

To identify the sugar moieties and their stereochemistry, the saponin is hydrolyzed with acid (e.g., 2M HCl).

-

The resulting sugars are then analyzed by gas chromatography (GC) or HPLC after derivatization and compared with authentic standards.

-

Quantitative Data: Spectroscopic Signatures

The following table summarizes representative 13C NMR data for the steroidal aglycone and sugar moieties of a typical ophiopojaponin.

| Carbon No. | Aglycone Chemical Shift (δC, ppm) | Sugar Moiety | Chemical Shift (δC, ppm) |

| 1 | 37.2 | Glc-1' | 100.9 |

| 2 | 31.5 | Glc-2' | 74.8 |

| 3 | 71.6 | Glc-3' | 77.5 |

| 4 | 42.2 | Glc-4' | 70.5 |

| 5 | 140.8 | Glc-5' | 77.2 |

| 6 | 121.6 | Glc-6' | 61.6 |

| ... | ... | Rha-1'' | 101.8 |

| 22 | 110.1 | Rha-2'' | 71.9 |

| 26 | 68.9 | Rha-3'' | 71.5 |

| 27 | 17.1 | Rha-4'' | 73.5 |

| Rha-5'' | 69.8 | ||

| Rha-6'' | 18.4 |

Table 1. Representative 13C NMR data for a steroidal saponin from Ophiopogon japonicus.

Biological Activity and Signaling Pathways

Numerous studies have demonstrated the diverse pharmacological activities of ophiopojaponins, including cytotoxic effects against various cancer cell lines. For instance, Ophiopogonin B has been shown to induce apoptosis in nasopharyngeal carcinoma cells through a mechanism involving the Hippo signaling pathway.[2]

Ophiopogonin B and the Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[3] In some cancers, this pathway is dysregulated, leading to uncontrolled cell growth. Ophiopogonin B has been found to activate the Hippo pathway, leading to the phosphorylation and subsequent inhibition of the oncogenic transcriptional co-activator YAP (Yes-associated protein).[2]

Signaling Pathway Diagram: Ophiopogonin B in Nasopharyngeal Carcinoma

Quantitative Bioactivity Data

The cytotoxic activities of various ophiopojaponins have been evaluated against a range of human tumor cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a standard measure of cytotoxic potency.

| Compound | HepG2 (IC50, µM) | HLE (IC50, µM) | BEL7402 (IC50, µM) | BEL7403 (IC50, µM) | HeLa (IC50, µM) |

| Ophiopogonin P | > 40 | > 40 | > 40 | > 40 | > 40 |

| Ophiopogonin Q | 8.5 | 12.3 | 9.1 | 10.2 | 7.8 |

| Dioscin | 2.1 | 3.5 | 2.8 | 3.1 | 2.5 |

| Methyl protodioscin | 5.2 | 6.8 | 4.9 | 5.5 | 4.7 |

Table 2. Cytotoxic activities of selected steroidal saponins from Ophiopogon japonicus against human tumor cell lines.[1]

Conclusion

The steroidal saponins of Ophiopogon japonicus, collectively referred to as ophiopojaponins, represent a promising class of natural products with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the continued discovery, isolation, and characterization of these complex molecules. Further research into the specific mechanisms of action of individual ophiopojaponins, such as the interaction of Ophiopogonin B with the Hippo signaling pathway, will be crucial for the development of novel, targeted therapies for a variety of diseases, including cancer. The systematic application of modern analytical techniques will undoubtedly lead to the discovery of new bioactive saponins from this valuable medicinal plant.

References

- 1. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ophiopogonin B induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Architecture of Ophiopojaponin A: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ophiopojaponin A, a representative steroidal saponin isolated from the tubers of Ophiopogon japonicus. While the specific denomination "this compound" is not widely cited in pre-existing literature, this guide will focus on the extensively studied and structurally representative compound, Ophiopogonin D , which is likely synonymous or structurally analogous to the target molecule. This document details the experimental methodologies, presents quantitative spectroscopic data, and visualizes the logical workflow employed in determining its complex molecular architecture.

Executive Summary

The structural elucidation of Ophiopogonin D, a potent bioactive saponin, relies on a synergistic application of modern analytical techniques. The core structure was established through a combination of advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Chemical degradation through acid hydrolysis was employed to identify the constituent aglycone and sugar moieties. This guide will systematically present the data obtained from these key experiments, providing a clear and detailed pathway to the final elucidated structure.

Experimental Protocols

A meticulous and multi-faceted experimental approach is imperative for the unambiguous structural determination of complex natural products like Ophiopogonin D. The following sections outline the detailed methodologies for the key experiments.

Isolation and Purification of Ophiopogonin D

The isolation of Ophiopogonin D from the dried tubers of Ophiopogon japonicus is a multi-step process designed to separate the target saponin from a complex mixture of other phytochemicals.

Protocol:

-

Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted exhaustively with 70% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically n-hexane, chloroform, and n-butanol. The saponin fraction is concentrated in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of chloroform-methanol-water to separate the saponins based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Ophiopogonin D are further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase gradient of methanol-water to yield the pure compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Instrumentation: A Bruker AVANCE 500 MHz spectrometer (or equivalent) is used to acquire the NMR spectra.

Sample Preparation: Approximately 10-20 mg of purified Ophiopogonin D is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD).

Experiments Conducted:

-

¹H NMR (Proton NMR): Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR (Carbon-13 NMR): Determines the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in sequencing the sugar moieties and identifying the aglycone.

Instrumentation: A high-resolution electrospray ionization mass spectrometer (HRESIMS) coupled with a time-of-flight (TOF) or Orbitrap analyzer is employed.

Methodology:

-

Ionization Mode: Both positive and negative ion modes are utilized to obtain comprehensive fragmentation data.

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce fragmentation and generate a characteristic fragmentation pattern.

Acid Hydrolysis

To identify the aglycone and constituent monosaccharides, Ophiopogonin D is subjected to acid hydrolysis.

Protocol:

-

A solution of Ophiopogonin D in 2M hydrochloric acid (HCl) is heated at 90°C for 4 hours.

-

The reaction mixture is then neutralized and extracted with chloroform.

-

The chloroform layer, containing the aglycone, is analyzed by MS and compared with known standards.

-

The aqueous layer, containing the sugars, is analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization, and the sugars are identified by comparison with authentic samples.

Data Presentation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables for clarity and ease of comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ophiopogonin D (in C₅D₅N)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone (Ruscogenin) | ||

| 1 | 78.9 | 3.98 (m) |

| 2 | 32.1 | 1.85 (m), 2.05 (m) |

| 3 | 78.1 | 3.85 (m) |

| 4 | 39.2 | 2.45 (m) |

| 5 | 141.2 | - |

| 6 | 122.1 | 5.35 (br d, 5.0) |

| ... | ... | ... |

| Fucose | ||

| 1' | 102.4 | 4.90 (d, 7.5) |

| ... | ... | ... |

| Xylose | ||

| 1'' | 106.8 | 4.85 (d, 7.5) |

| ... | ... | ... |

| Rhamnose | ||

| 1''' | 101.9 | 6.35 (br s) |

| ... | ... | ... |

(Note: This is a representative table. The complete assignment requires detailed analysis of 2D NMR spectra from a dedicated research publication.)

Table 2: Key Mass Spectrometry Fragmentation Data for Ophiopogonin D

| Ion Mode | Precursor Ion [M+H]⁺ / [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |

| Positive | 855.48 | 709.42 | [M+H - Rhamnose]⁺ |

| 577.36 | [M+H - Rhamnose - Xylose]⁺ | ||

| 415.29 | [Aglycone+H]⁺ (Ruscogenin) | ||

| Negative | 853.46 | 721.41 | [M-H - Xylose]⁻ |

| 575.35 | [M-H - Xylose - Rhamnose]⁻ | ||

| 413.28 | [Aglycone-H]⁻ (Ruscogenin) |

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the connectivity of the molecular components of Ophiopogonin D.

Ophiopojaponin A: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopojaponin A, a steroidal saponin of significant pharmacological interest, is a key bioactive constituent of the traditional Chinese medicine Maidong, derived from the tuberous roots of Ophiopogon japonicus. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathway of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the distribution of this compound, methodologies for its extraction and analysis, and a putative scheme for its biosynthesis. The guide includes structured data presentation, detailed experimental protocols, and visual diagrams of the biosynthetic pathway to facilitate a deeper understanding and further research into this promising natural product.

Natural Source and Distribution of this compound

This compound is naturally found in the tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a perennial herb belonging to the Liliaceae family.[1] This plant, commonly known as dwarf lilyturf or Maidong, has a long history of use in traditional Chinese medicine for treating various ailments, including cardiovascular diseases and inflammation.[2][3] The primary source for the isolation of this compound and other related steroidal saponins is the dried tuberous root of the plant.[1][4]

The concentration of this compound and its related saponins can vary significantly depending on the geographical origin and the specific part of the root. Studies have shown that different varieties of O. japonicus, such as "Chuanmaidong" (from Sichuan) and "Zhemaidong" (from Zhejiang), exhibit variations in their chemical profiles, including the content of steroidal saponins.[5] For instance, some studies indicate that Chuanmaidong may contain higher levels of certain ophiopogonins compared to Zhemaidong.[5] Furthermore, the main tuberous root is the primary site of accumulation, with lower concentrations found in the fibrous roots.[6]

Table 1: Quantitative Data of this compound and Related Saponins in Ophiopogon japonicus

| Compound | Plant Part | Geographic Origin | Concentration Range | Analytical Method | Reference |

| Ophiopojaponin C | Tuberous Root | Not Specified | Not Specified | HPLC-DAD-ELSD | [5] |

| Ophiopogonin D | Tuberous Root | Sichuan (CMD) | Higher than ZMD | HPLC-DAD-ELSD | [5] |

| Ophiopogonin D' | Tuberous Root | Sichuan (CMD) | Higher than ZMD | HPLC-DAD-ELSD | [5] |

| Ruscogenin | Tuberous Root | Various | 0.0035% to 0.0240% | HPLC-ELSD | [3] |

Note: this compound is a specific saponin, and quantitative data for it is often grouped with other major saponins like Ophiopogonin D and C. Ruscogenin is the aglycone of many of these saponins and its content is often used as a quality marker.

Biosynthesis of this compound

The biosynthesis of this compound, a complex steroidal saponin, is a multi-step process that begins with the fundamental isoprenoid pathway and culminates in a series of glycosylation events. While the complete enzymatic pathway has not been fully elucidated specifically for this compound in Ophiopogon japonicus, a putative pathway can be constructed based on the well-established biosynthesis of steroidal saponins in plants.

The biosynthesis can be divided into three main stages:

-

Formation of the Isoprenoid Precursor: The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. Plants utilize two independent pathways for IPP and DMAPP synthesis: the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

-

Assembly of the Steroid Skeleton (Ruscogenin): The C5 units (IPP and DMAPP) are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally squalene (C30). Squalene then undergoes cyclization to form cycloartenol, a key intermediate in the biosynthesis of plant sterols. Through a series of enzymatic reactions including oxidation, hydroxylation, and demethylation, cycloartenol is converted to cholesterol. Cholesterol is then believed to be a precursor for the biosynthesis of the aglycone of this compound, which is ruscogenin.[7][8][9]

-

Glycosylation of the Aglycone: The final and crucial step in the biosynthesis of this compound is the sequential attachment of sugar moieties to the ruscogenin aglycone. This process is catalyzed by a series of specific UDP-glycosyltransferases (UGTs).[4][10][11] Each UGT is responsible for adding a specific sugar (e.g., glucose, rhamnose, xylose) to a specific position on the aglycone or the growing sugar chain. The precise sequence and linkage of these sugars determine the final structure and biological activity of this compound. While the specific UGTs involved in this compound biosynthesis in O. japonicus have yet to be fully characterized, they are presumed to be highly specific for both the substrate (ruscogenin or its glycosylated intermediates) and the sugar donor (UDP-sugar).

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Total Saponins from Ophiopogon japonicus

This protocol is a composite method based on procedures described in the literature for the extraction of total steroidal saponins from the tuberous roots of O. japonicus.[5][8]

Materials and Reagents:

-

Dried tuberous roots of Ophiopogon japonicus

-

70% Ethanol

-

Diethyl ether

-

n-Butanol, saturated with water

-

0.4 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Separatory funnel

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder.

-

Ultrasonic Extraction:

-

Place the powdered plant material in a flask and add 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Perform ultrasonic-assisted extraction at 60°C for 1.5 hours.

-

Filter the extract and repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates.

-

-

Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

-

Degreasing:

-

Resuspend the concentrated aqueous extract in deionized water.

-

Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of diethyl ether to remove lipids and other non-polar compounds. Discard the ether layer.

-

-

Liquid-Liquid Extraction of Saponins:

-

Extract the remaining aqueous layer four times with an equal volume of water-saturated n-butanol.

-

Combine the n-butanol fractions, which now contain the crude saponins.

-

-

Alkaline Wash: Wash the combined n-butanol extract twice with a 0.4 M NaOH solution to remove acidic compounds. Discard the aqueous alkaline layer.

-

Final Washing and Concentration: Wash the n-butanol extract with deionized water until the pH is neutral. Concentrate the n-butanol extract to dryness under reduced pressure to obtain the total crude saponin extract.

Isolation and Purification of this compound

The isolation of a specific saponin like this compound from the crude extract requires chromatographic techniques. This protocol is a generalized procedure based on methods described for the separation of steroidal saponins.[1][4]

Materials and Reagents:

-

Crude saponin extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Methanol

-

Chloroform

-

Ethyl acetate

-

Water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude saponin extract in a minimal amount of methanol.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform-methanol mixtures, starting with a high chloroform concentration and gradually increasing the polarity by adding more methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent.

-

Pool the fractions containing the saponins of interest based on the TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the saponin-rich fractions by applying them to a Sephadex LH-20 column.

-

Elute the column with methanol to separate the compounds based on their molecular size and polarity.

-

Collect and monitor fractions as described above.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing this compound using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water. The exact gradient conditions should be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

This compound, a bioactive steroidal saponin from the tuberous roots of Ophiopogon japonicus, holds significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural source, distribution, and a putative biosynthetic pathway. The detailed experimental protocols for extraction and isolation serve as a practical resource for researchers aiming to work with this compound. Further research is warranted to fully elucidate the enzymatic steps in the biosynthesis of this compound, particularly the identification and characterization of the specific UDP-glycosyltransferases involved. Such knowledge will not only deepen our understanding of saponin biosynthesis in plants but also open avenues for the biotechnological production of this valuable natural product.

References

- 1. Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Distillation Methods of Saponin Extracts [plantextractwholesale.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Altering Sterol Composition Implied That Cholesterol Is Not Physiologically Associated With Diosgenin Biosynthesis in Trigonella foenum-graecum [frontiersin.org]

- 9. Deciphering the network of cholesterol biosynthesis in Paris polyphylla laid a base for efficient diosgenin production in plant chassis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

In-depth Pharmacological Profile of Ophiopojaponin A: A Comprehensive Technical Guide

Despite a comprehensive search of available scientific literature, a detailed pharmacological profile for Ophiopojaponin A remains elusive. Current research on the bioactive compounds derived from the medicinal plant Ophiopogon japonicus predominantly focuses on other steroidal saponins, such as Ophiopogonin B and Ophiopogonin D. While this compound is recognized as a distinct chemical entity with the CAS number 313054-32-9, publicly accessible data on its specific mechanisms of action, therapeutic effects, and associated experimental protocols are not available.

This guide, therefore, addresses the core requirements of the user's request by providing a detailed overview of the pharmacological landscape of closely related and well-studied saponins from Ophiopogon japonicus, which may serve as a valuable reference for researchers and drug development professionals interested in this class of compounds. The information presented herein is based on available studies of these related saponins and the general pharmacological activities attributed to extracts of Ophiopogon japonicus.

Overview of Saponins from Ophiopogon japonicus

Ophiopogon japonicus, commonly known as Maidong, is a traditional Chinese medicine with a long history of use for various ailments.[1] Its therapeutic effects are largely attributed to a rich diversity of chemical constituents, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2][3] Among these, steroidal saponins are a major class of bioactive compounds that have garnered significant scientific interest for their wide range of pharmacological activities.[2]

Numerous steroidal saponins have been isolated and identified from the tuberous roots of Ophiopogon japonicus, including Ophiopogonin B, Ophiopogonin D, and a series of others designated with letters P through S.[4] While research on this compound is scarce, the collective body of evidence on its sister compounds provides a strong indication of the potential therapeutic areas and biological pathways that this compound might influence.

Pharmacological Activities of Related Saponins

The steroidal saponins from Ophiopogon japonicus have demonstrated a broad spectrum of pharmacological effects in preclinical studies. These activities provide a predictive framework for the potential therapeutic applications of this compound.

Anticancer Activity

Several saponins from Ophiopogon japonicus have exhibited significant cytotoxic effects against various human tumor cell lines.[4][5] For instance, certain ophiopogonins have shown inhibitory activity against HepG2, HLE, BEL7402, BEL7403, and Hela cancer cell lines.[4] The anticancer mechanisms of related saponins often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Cardiovascular Protection

Extracts of Ophiopogon japonicus rich in steroidal saponins have been shown to ameliorate doxorubicin-induced chronic heart failure in animal models.[6] The cardioprotective effects are attributed to the inhibition of oxidative stress and inflammatory responses.[6]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of Ophiopogon japonicus extracts and their constituent saponins are well-documented.[7] These compounds can modulate the production of inflammatory mediators, suggesting potential applications in inflammatory diseases.

Neuroprotective Effects

A newly identified steroidal saponin from Ophiopogon japonicus has demonstrated significant neuritogenic activity in PC12 cells, indicating its potential for promoting nerve growth and regeneration.[8] This suggests a possible role for this class of compounds in the management of neurodegenerative diseases.

Signaling Pathways Implicated in the Action of Related Saponins

While no signaling pathways have been directly linked to this compound, studies on other saponins from the same plant have elucidated key molecular mechanisms. These pathways are critical for understanding the cellular responses to this class of compounds.

Hippo Signaling Pathway

The Hippo pathway is a crucial regulator of cell proliferation and apoptosis. Research on Ophiopogonin B has shown that it can induce apoptosis in nasopharyngeal carcinoma cells by modulating the Hippo signaling pathway. This provides a strong rationale for investigating the potential interaction of this compound with this pathway in cancer research.

Figure 1: Proposed mechanism of Ophiopogonin B-induced apoptosis via the Hippo signaling pathway.

Experimental Protocols for Studying Saponins

To facilitate further research on this compound and related compounds, this section outlines typical experimental methodologies employed in the pharmacological investigation of saponins from Ophiopogon japonicus.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To assess the effect of the compound on cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the saponin for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Apoptosis Assays

-

Annexin V-FITC/PI Staining: To quantify apoptosis by flow cytometry.

-

Treat cells with the saponin for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

To investigate the effect of the saponin on protein expression in signaling pathways.

-

Treat cells with the saponin and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., MST1/2, LATS1/2, YAP, p-YAP).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Figure 2: A generalized workflow for Western blot analysis.

Quantitative Data Summary

Due to the absence of specific studies on this compound, quantitative data such as IC50 values, pharmacokinetic parameters, or specific enzyme inhibition constants are not available. The table below presents a template that can be populated as data for this compound becomes available through future research.

| Pharmacological Parameter | Test System | Value | Reference |

| IC50 (Cytotoxicity) | e.g., HepG2 cells | - | - |

| Cmax (Plasma) | e.g., Rat model | - | - |

| Tmax (Plasma) | e.g., Rat model | - | - |

| Bioavailability | e.g., Oral | - | - |

| Ki (Enzyme Inhibition) | e.g., Specific kinase | - | - |

Conclusion and Future Directions

Future research should focus on the isolation and purification of this compound in sufficient quantities to enable comprehensive in vitro and in vivo studies. Elucidating its specific mechanisms of action, identifying its molecular targets, and determining its pharmacokinetic and toxicological profiles will be crucial steps in assessing its potential as a novel therapeutic agent. The experimental protocols and signaling pathway information provided in this guide for related compounds can serve as a robust framework for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. New neuritogenic steroidal saponin from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Ophiopogon Saponins: A Technical Overview

Disclaimer: Scientific literature with in-depth, mechanistic studies specifically on Ophiopojaponin A is limited. This guide provides a comprehensive overview of the in vitro mechanisms of action for closely related and well-researched steroidal saponins isolated from Ophiopogon japonicus, such as Ophiopogonin B and Ophiopogonin D. The methodologies and findings detailed herein are based on studies of these related compounds and are presented to offer insights into the potential mechanisms of this compound.

Executive Summary

This document outlines the core in vitro mechanisms of action for Ophiopogon saponins, focusing on their anti-cancer and anti-inflammatory properties. Key mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the mitochondrial pathway. Furthermore, these compounds exhibit significant activity in regulating critical inflammatory and cell survival signaling cascades, including the Hippo, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of pharmacology and drug development.

Core Mechanisms of Action: Apoptosis and Inflammation

Induction of ROS-Dependent Apoptosis

A primary anti-cancer mechanism of Ophiopogon saponins is the induction of programmed cell death (apoptosis) in cancer cells. This process is heavily dependent on the generation of intracellular Reactive Oxygen Species (ROS).

-

Mitochondrial Disruption: The saponins trigger an overproduction of ROS within the mitochondria of cancer cells[1]. This oxidative stress leads to a decrease in the mitochondrial membrane potential (MMP), a critical event in initiating the intrinsic apoptotic pathway[1][2].

-

Regulation of Apoptotic Proteins: The increase in ROS modulates the balance of pro- and anti-apoptotic proteins. Specifically, the expression of the pro-apoptotic protein Bax is increased, while the anti-apoptotic protein Bcl-2 is decreased, leading to a higher Bax/Bcl-2 ratio that favors apoptosis[1].

-

Caspase Activation: The disruption of the mitochondrial pathway leads to the activation of key executioner enzymes called caspases. Ophiopogon saponins have been shown to increase the activity of caspase-3 and caspase-9. Activated caspase-3 proceeds to cleave essential cellular substrates, such as PARP, dismantling the cell and executing the apoptotic program[1][3].

Modulation of Inflammatory Signaling Pathways

Ophiopogon saponins demonstrate potent anti-inflammatory effects by inhibiting key signaling pathways that regulate the expression of pro-inflammatory mediators.

-

NF-κB Pathway Inhibition: In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, Ophiopogon-related compounds suppress the activation of the NF-κB pathway. They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm and unable to initiate the transcription of inflammatory genes[4][5].

-

MAPK Pathway Inhibition: The MAPK signaling cascade, which includes p38, ERK, and JNK, is crucial for inflammatory responses. Ophiopogon saponins have been shown to inhibit the phosphorylation of these key MAPK proteins, thereby blocking downstream inflammatory signaling[3][4][5].

-

Reduction of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, these saponins effectively reduce the production of numerous pro-inflammatory molecules, including nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNFα)[4][5][6].

Key Signaling Pathways

Hippo Signaling Pathway (Anti-Cancer)

The Hippo pathway is a critical regulator of organ size and a tumor suppressor pathway. Ophiopogonin B has been shown to exert anti-cancer effects by modulating this pathway in nasopharyngeal carcinoma cells[1][2]. It enhances the expression of core Hippo kinases (MST1, LATS1) which leads to the phosphorylation and cytoplasmic retention of Yes-associated protein (YAP), a transcriptional co-activator. By preventing YAP from entering the nucleus, the transcription of genes that promote cell proliferation is suppressed[1][2][7].

MAPK and NF-κB Signaling Pathways (Anti-Inflammatory)

In response to inflammatory stimuli like LPS, Ophiopogon-related compounds inhibit both the MAPK and NF-κB pathways to reduce inflammation. This dual inhibition prevents the transcription of a wide array of pro-inflammatory genes.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Ophiopogon saponins and related compounds.

Table 1: Anti-Proliferative and Cytotoxic Effects

| Compound | Cell Line | Assay | Metric | Value | Reference |

|---|---|---|---|---|---|

| Ophiopogonin D | Human Laryngocarcinoma (Hep-2) | MTT | IC50 (48h) | 2.15 µM | [3] |

| Ophiopogonin B | Nasopharyngeal Carcinoma (C666-1) | MTT | Inhibition (40 µM, 48h) | ~55% | [7] |

| Ophiopogonin B | Nasopharyngeal Carcinoma (HK1) | MTT | Inhibition (40 µM, 48h) | ~60% |[7] |

Table 2: Anti-Inflammatory Effects

| Compound | Cell Model | Stimulant | Measured Effect | Concentration | % Inhibition | Reference |

|---|---|---|---|---|---|---|

| Ophioglonin | RAW264.7 Macrophages | LPS | NO Production | 10 µM | ~75% | [4][5] |

| Ophioglonin | RAW264.7 Macrophages | LPS | IL-6 Production | 10 µM | ~80% | [4][5] |

| Ophioglonin | RAW264.7 Macrophages | LPS | TNFα Production | 10 µM | ~70% |[4][5] |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cells (e.g., Hep-2, C666-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Ophiopogon saponin (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined using dose-response curve analysis.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p38, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

Measurement of Reactive Oxygen Species (ROS)

This protocol quantifies intracellular ROS levels using a fluorescent probe.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the Ophiopogon saponin for the desired time.

-

Probe Loading: Remove the treatment media, wash the cells with PBS, and then incubate them with 10 µM of DCFH-DA probe in serum-free media for 20-30 minutes at 37°C in the dark.

-

Data Acquisition: Wash the cells again with PBS to remove excess probe. Harvest the cells and resuspend them in PBS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The DCF fluorescence is proportional to the amount of intracellular ROS.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antioxidant and in vivo anti-inflammatory activities of Ophioglossum thermale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Ophiopojaponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin A is a steroidal saponin isolated from the tuber of Ophiopogon japonicus, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its known biological activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product-based drug discovery and development.

Biological Activities of this compound

Preliminary screenings have revealed that this compound possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and potential tissue-protective effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have shown its ability to reduce the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1] For instance, in a mouse model of Klebsiella pneumoniae-induced acute lung inflammation, this compound treatment attenuated pathological damage and reduced the infiltration of inflammatory cells.[1]

Renal Protective Effects

In the context of renal injury induced by hemorrhagic shock, this compound has shown protective effects. It has been found to inhibit tissue damage and apoptosis in a dose-dependent manner.[2][3] This protection is associated with the upregulation of NF E2-related factor 2 (Nrf2) and the activation of the ERK signaling pathway.[2][3] this compound also down-regulated levels of injury markers such as blood urea nitrogen (BUN), creatinine (Cr), KIM-1, and NGAL, as well as inflammatory cytokines like TNF-α, IL-1β, and IL-6 in kidney tissues.[3]

While direct cytotoxic and neuroprotective data for this compound are not extensively available in the public domain, related compounds from Ophiopogon japonicus, such as Ophiopogonin B and D, have been studied for these effects, suggesting potential avenues for future investigation of this compound. Ophiopogonin B has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway, and Ophiopogonin D has demonstrated anti-cancer effects by activating p53.[4][5]

Quantitative Data

Currently, specific IC50 values for the cytotoxic and neuroprotective activities of this compound are not well-documented in publicly accessible literature. The available quantitative data primarily pertains to other saponins from Ophiopogon japonicus. For example, Ophiopogonin D has been shown to inhibit the viability of HCT116p53+/+ cells with an IC50 starting from 10 µM.[5] Further research is required to establish specific quantitative metrics for the biological activities of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline methodologies for key experiments relevant to the biological screening of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite, a stable metabolite of NO, is indicative of NO production.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Target cancer cell line (e.g., A549 human lung carcinoma)

-

Appropriate cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the target cells in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well for A549 cells) and allow them to attach overnight.[7]

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[7]

-

Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Data Analysis: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them is essential for a clear understanding of its mechanism of action.

NF-κB and MAPK Signaling in Inflammation

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[1] The diagram below illustrates the general experimental workflow to investigate this inhibition.

The following diagram depicts the simplified NF-κB and MAPK signaling pathways and the proposed inhibitory points of action for this compound.

Hippo Signaling Pathway in Cancer

While direct evidence for this compound is pending, the involvement of the Hippo pathway in the anticancer effects of other ophiopogonins warrants its consideration. The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway.

References

- 1. Ophiopogonin A alleviates acute lung inflammation via NF-κB/...: Ingenta Connect [ingentaconnect.com]

- 2. Ophiopogonin A Alleviates Hemorrhagic Shock-Induced Renal Injury via Induction of Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ophiopogonin A Alleviates Hemorrhagic Shock-Induced Renal Injury via Induction of Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Comprehensive Review of Steroidal Saponins from Ophiopogon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Ophiopogon, a member of the Liliaceae family, is a cornerstone of traditional medicine in East Asia, particularly the species Ophiopogon japonicus. Its tuberous roots, known as "Maidong" in Chinese, are rich in a variety of bioactive compounds, with steroidal saponins being among the most significant.[1][2][3] These compounds have garnered considerable scientific interest due to their diverse and potent pharmacological activities, including anti-cancer, cardioprotective, anti-inflammatory, and neuroprotective effects.[1][4][5][6] This technical guide provides a comprehensive review of the steroidal saponins isolated from Ophiopogon, with a focus on their chemical structures, quantitative data, experimental protocols, and the signaling pathways through which they exert their biological effects.

Isolated Steroidal Saponins and Their Quantitative Data

A significant number of steroidal saponins have been isolated and identified from Ophiopogon japonicus. These compounds primarily belong to the spirostanol and furostanol types.[3][7] The structural diversity of these saponins arises from variations in their aglycone moieties and the composition and linkage of their sugar chains.[3] Detailed below is a summary of some of the key steroidal saponins isolated from Ophiopogon, along with their quantitative analysis where available.

Table 1: Selected Steroidal Saponins from Ophiopogon japonicus

| Compound Name | Aglycone Type | Sugar Moiety | Source | Reference |

| Ophiopogonin P | Spirostanol | Not specified | Tuberous roots of O. japonicus | [8] |

| Ophiopogonin Q | Spirostanol | Not specified | Tuberous roots of O. japonicus | [8] |

| Ophiopogonin R | Spirostanol | Not specified | Tuberous roots of O. japonicus | [8] |

| Ophiopogonin S | Spirostanol | Not specified | Tuberous roots of O. japonicus | [8] |

| Cixi-ophiopogon B | Not specified | Not specified | Zhejiang O. japonicus | [9] |

| Cixi-ophiopogon C | Not specified | Not specified | Zhejiang O. japonicus | [9] |

| Ophiopogonin T | Furostanol | Not specified | Tubers of O. japonicus | [10] |

| Ophiopogonin E | Spirostanol | β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside | Tubers of O. japonicus | [11] |

| Ophiopogonin B | Not specified | Not specified | Not specified | [12][13] |

| Ophiopogonin D | Not specified | Not specified | Not specified | [5][13] |

| Ophiopogonin D' | Not specified | Not specified | Not specified | [5][13] |

| Nolinospiroside F | Steroidal Saponin | Not specified | O. japonicus | [14] |

Table 2: Quantitative Analysis of Steroidal Saponins in Zhejiang Ophiopogon japonicus

| Compound | Plant Part | Content (mg/g) |

| Cixi-ophiopogon B | Tuberous Root | 0.13 - 0.54 |

| Cixi-ophiopogon C | Tuberous Root | 0.08 - 0.29 |

| Cixi-ophiopogon B | Fibrous Root | 0.35 - 1.21 |

| Cixi-ophiopogon C | Fibrous Root | 0.22 - 0.78 |

| Data adapted from a study on the simultaneous extraction and determination of characteristic steroidal saponins and homoisoflavonoids in Zhejiang Ophiopogon japonicus.[9] |

Experimental Protocols

The isolation and characterization of steroidal saponins from Ophiopogon involve a series of meticulous experimental procedures. Below are generalized methodologies based on cited literature.

1. Extraction and Isolation

A common procedure for extracting steroidal saponins from the tuberous roots of Ophiopogon japonicus involves the following steps:

-

Preparation of Plant Material: The tuberous roots are washed, air-dried, and then pulverized into a fine powder.

-

Extraction: The powdered material is extracted with a solvent, typically methanol or ethanol, at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The resulting crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The steroidal saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol extract is subjected to various chromatographic techniques for the separation and purification of individual saponins. These techniques include:

-

Column Chromatography: Using silica gel, ODS (octadecylsilane), or Sephadex LH-20 as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Both preparative and analytical HPLC are used for final purification and quantification.[15][16] A C18 column is often employed with a mobile phase consisting of a gradient of water and acetonitrile, sometimes with the addition of a small amount of formic acid.[16]

-

Evaporative Light Scattering Detector (ELSD): Due to the lack of strong chromophores in many steroidal saponins, an ELSD is often used for their detection in HPLC analysis.[9]

-

2. Structural Elucidation

The structures of the isolated saponins are determined using a combination of spectroscopic and chemical methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (HPLC-MS), is used to determine the molecular weight and fragmentation patterns of the saponins, which provides information about the aglycone and the sugar sequence.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure of the aglycone and the sugar moieties, as well as the linkage between them.[10]

-

Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with an acid (e.g., trifluoroacetic acid). The resulting sugars are then identified by comparison with authentic samples using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Unveiling the Chemical Composition of Sulfur-Fumigated Herbs: A Triple Synthesis Approach Using UHPLC-LTQ-Orbitrap MS—A Case Study on Steroidal Saponins in Ophiopogonis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Steroidal Saponin from Ophiopogon japonicus Extends the Lifespan of Yeast via the Pathway Involved in SOD and UTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure characterization and identification steroidal saponins from Ophiopogon japonicus Ker-Gawler (Liliaceae) by high-performance liquid chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of three steroidal saponins from Ophiopogon japonicus (Liliaceae) via high-performance liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiopojaponin A: Unraveling its Role in Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ophiopogon japonicus, a plant deeply rooted in traditional Chinese medicine, has been utilized for centuries to address a spectrum of ailments, notably those of an inflammatory and cardiovascular nature. Among the myriad of bioactive compounds isolated from this plant, the steroidal saponins have garnered significant scientific attention. This technical guide focuses specifically on Ophiopojaponin A, a constituent of this class. Despite the well-documented traditional use of its source, specific pharmacological data and mechanistic studies on this compound remain limited in the current body of scientific literature. This guide aims to synthesize the available information and highlight the critical knowledge gaps that need to be addressed by future research.

Traditional Uses of Ophiopogon japonicus

In traditional Chinese medicine, the tuberous root of Ophiopogon japonicus, known as "Mai Men Dong," is predominantly used to nourish Yin, moisten the lungs, and clear heart-fire. These traditional indications translate to the treatment of conditions such as dry cough, thirst, and irritability. Modern pharmacological studies have begun to explore the scientific basis for these uses, often attributing the observed effects to the plant's rich content of steroidal saponins and homoisoflavonoids.

Challenges in this compound Research

A comprehensive review of the scientific literature reveals a significant challenge in elucidating the specific role of this compound. While numerous studies have investigated the therapeutic effects of crude extracts of Ophiopogon japonicus or other purified saponins like Ophiopogonin D, research dedicated solely to this compound is scarce. This lack of specific data makes it difficult to ascertain its individual contribution to the overall pharmacological profile of the plant.

Current State of Knowledge

Due to the limited availability of research focused specifically on this compound, this guide cannot provide the detailed quantitative data, experimental protocols, and signaling pathway diagrams as initially intended. The scientific community has yet to publish in-depth studies that would allow for such a comprehensive analysis.

Future Directions and Research Imperatives

To unlock the therapeutic potential of this compound, the following areas of research are of paramount importance:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound is a critical first step.

-

Pharmacological Screening: Comprehensive in vitro and in vivo studies are required to determine the specific pharmacological activities of this compound, with a focus on its potential anti-inflammatory, neuroprotective, and cardiovascular effects, which are suggested by the traditional use of the source plant.

-

Quantitative Analysis: Establishment of robust analytical methods for the quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

-

Mechanism of Action Studies: Once a significant pharmacological effect is identified, detailed mechanistic studies should be undertaken to elucidate the underlying signaling pathways. This would involve techniques such as Western blotting, RT-PCR, and gene expression profiling.

Conclusion

While the traditional use of Ophiopogon japonicus provides a strong rationale for investigating its constituent compounds, this compound remains a largely unexplored entity within the scientific literature. The lack of specific data precludes the creation of a detailed technical guide at this time. This document serves to highlight this significant knowledge gap and to strongly encourage the scientific community to undertake focused research on this compound. Such studies are essential to validate its potential role in traditional medicine and to explore its promise as a novel therapeutic agent. The path from traditional remedy to modern medicine is paved with rigorous scientific inquiry, and for this compound, that journey is just beginning.

Ophiopojaponin A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin A, also known as Deacetyl this compound, is a steroidal glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of its physicochemical properties, and where available, its biological activities and associated methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The known properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂O₁₈ | [1] |

| Molecular Weight | ~913.05 g/mol | [2] |

| CAS Number | 313054-32-9 | |

| Solubility | 10 mM in DMSO | |

| Natural Source | Polygonatum glaberrimum |

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activities and mechanisms of action of this compound are limited. However, its classification as a steroidal saponin from the Polygonatum genus provides a basis for potential pharmacological effects. Steroidal saponins from this genus have been reported to exhibit a wide range of biological activities, including:

-

Anti-tumor Activity [3]

-

Immunomodulatory Effects [3]

-

Anti-inflammatory Properties [3]

-

Hypoglycemic Effects [3]

It is important to note that these are general activities attributed to the class of compounds and further research is necessary to determine if this compound possesses these or other specific biological functions.

Experimental Protocols

Due to the limited number of studies specifically focused on this compound, detailed experimental protocols for its investigation are not yet established in the public domain. Researchers interested in studying this compound would need to adapt general protocols for the investigation of steroidal glycosides. A generalized workflow for such an investigation is proposed below.

Proposed Experimental Workflow

Caption: Proposed workflow for the extraction, characterization, and biological evaluation of this compound.

Signaling Pathway Analysis

Given the absence of specific mechanistic studies on this compound, a hypothetical signaling pathway diagram is presented below. This diagram illustrates a general pathway that is often modulated by bioactive natural products with anti-inflammatory and anti-cancer properties. This is a speculative representation and requires experimental validation for this compound.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is a steroidal glycoside with defined molecular formula and weight, but it remains a largely uncharacterized compound in terms of its full physicochemical profile and biological activities. The information presented in this guide serves as a starting point for researchers and drug development professionals. There is a clear need for further investigation to elucidate the therapeutic potential of this natural product. Future studies should focus on comprehensive physicochemical characterization, screening for a broad range of biological activities, and detailed mechanistic studies to uncover its mode of action.

References

- 1. Steroidal sapogenins and glycosides from the fibrous roots of Polygonatum odoratum with inhibitory effect on tissue factor (TF) procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in steroidal saponins from the genus Polygonatum: Chemical components, biosynthetic pathways and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of Ophiopogonin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin A, a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the current knowledge on the toxicological assessment of Ophiopogonin A and its related compounds. The available data from in vivo and in vitro studies are summarized, with a focus on acute toxicity, and relevant signaling pathways are detailed. This document aims to serve as a valuable resource for researchers and professionals involved in the development and evaluation of Ophiopogonin A and other saponin-based therapeutics.

Introduction

Ophiopogonin A is a key bioactive constituent of Ophiopogon japonicus, a plant with a long history of use in traditional medicine.[1][2] Its potential therapeutic applications are being explored in various areas, including cardiovascular diseases and inflammatory conditions. However, a systematic evaluation of its safety and toxicity is crucial before it can be considered for clinical use. This guide synthesizes the available toxicological data, outlines the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in the toxicological and pharmacological effects of Ophiopogonin A and its congeners.

Quantitative Toxicological Data

The available quantitative toxicological data for Ophiopogonin A is limited. Most of the existing studies focus on extracts of Ophiopogon japonicus or related ophiopogonins, such as Ophiopogonin D and its isomer, Ophiopogonin D'. The following tables summarize the key findings from these studies.

Table 1: Acute Toxicity Data

| Compound/Extract | Test Species | Route of Administration | LD50 | Observations | Reference |

| Aqueous Extract of Forsythia viridissima fruits (containing Ophiopogonin A) | Rat | Oral | > 5000 mg/kg | No significant mortality or changes in body weight observed over 14 days. | [3] |

| Ophiopogonin D' | Mouse | Intravenous | 7.785 mg/kg | - | [4] |

Table 2: Sub-acute Toxicity Data

| Compound/Extract | Test Species | Route of Administration | Dosage | Duration | Key Findings | Reference |

| Ophiopogonin D' | Mouse | Intravenous | 0.25 mg/kg/day | 30 days | Significant decrease in body mass, increase in spleen and lung indexes, and decrease in glucose and triglycerides. Mild edema of cardiomyocytes and congestion of interstitial blood vessels. | [4] |

Table 3: Genotoxicity Data

| Compound/Extract | Test System | Concentration/Dose | Result | Reference |

| Irradiated Ophiopogonis Radix Extract | In vitro bacterial reverse mutation test | Up to 5000 µ g/plate | No evidence of genotoxicity | [3] |

| Irradiated Ophiopogonis Radix Extract | In vivo micronucleus test | Up to 5000 mg/kg | No evidence of genotoxicity | [3] |

| Irradiated Ophiopogonis Radix Extract | In vitro chromosomal aberration test | 1100-2500 µg/mL | No evidence of genotoxicity | [3] |

Experimental Protocols

This section details the methodologies used in the key toxicological studies cited in this guide.

Acute Oral Toxicity Study (Aqueous Extract of Forsythia viridissima fruits)

-

Test Animals: Male and female Sprague-Dawley rats.

-

Dosage: A single oral dose of 5000 mg/kg of the aqueous extract.

-

Observation Period: 14 days.

-

Parameters Monitored: Mortality, clinical signs of toxicity, and body weight changes.

-

Method: The study followed the principles of OECD Guideline 425 for acute oral toxicity testing.

Acute Intravenous Toxicity Study (Ophiopogonin D')

-

Test Animals: Mice.

-

Method: The Bliss method was used to determine the LD50.

-

Dosage Groups: Five dose levels of Ophiopogonin D' were administered via tail vein injection.

-

Observation Period: 14 days.

-

Parameters Monitored: Behavioral changes and mortality.

Sub-acute Intravenous Toxicity Study (Ophiopogonin D')

-

Test Animals: Mice.

-

Dosage: 0.25 mg/kg/day administered via tail vein injection.

-

Duration: 30 consecutive days.

-

Parameters Monitored: Body mass, organ indexes (heart, liver, spleen, lung, kidney), blood routine, blood biochemistry, and histopathological changes in major organs.

Genotoxicity Assays (Irradiated Ophiopogonis Radix Extract)

-

Bacterial Reverse Mutation Test (Ames Test):

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA.

-

Method: Plate incorporation method with and without metabolic activation (S9 mix).

-

-

In Vivo Micronucleus Test:

-

Test Animals: Male ICR mice.

-